Pyridine-2,3,6-triamine (CAS 4318-79-0): A Technical Overview
Pyridine-2,3,6-triamine (CAS 4318-79-0): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,3,6-triamine (CAS 4318-79-0) is a tri-substituted pyridine derivative. While not extensively studied as a primary compound, it holds significance as a known metabolite of the urinary tract analgesic, phenazopyridine. This technical guide synthesizes the available information on pyridine-2,3,6-triamine, covering its chemical and physical properties, its role as a metabolite, and its toxicological profile. Due to the limited publicly available data, this document also highlights areas where further research is needed.
Chemical and Physical Properties
Pyridine-2,3,6-triamine is a small heterocyclic molecule. Its basic chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4318-79-0 | PubChem[1] |
| Molecular Formula | C₅H₈N₄ | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| IUPAC Name | pyridine-2,3,6-triamine | PubChem[1] |
| Synonyms | 2,3,6-Pyridinetriamine | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | Sigma-Aldrich[2], Pharmaffiliates[3] |
Synthesis
Caption: Conceptual workflow for the synthesis of Pyridine-2,3,6-triamine.
Role as a Metabolite of Phenazopyridine
Pyridine-2,3,6-triamine is a known metabolite of the urinary tract analgesic phenazopyridine (Pyridium).[4][5] Phenazopyridine is an azo dye that is metabolized in the body, leading to the formation of several compounds, including pyridine-2,3,6-triamine. The metabolism of phenazopyridine is extensive and shows significant species-dependent variations.[6]
The analysis of phenazopyridine and its metabolites in biological samples is typically carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Caption: General workflow for the analysis of phenazopyridine and its metabolites.
Toxicology and Biological Activity
The most significant body of research on pyridine-2,3,6-triamine is related to its toxicological effects.
In Vivo Studies
A study in rats demonstrated that administration of pyridine-2,3,6-triamine caused extensive necrosis of skeletal muscle and, to a lesser extent, damage to heart muscle.[4] The study also reported vacuolation and necrosis of the distal tubules of the kidney.[4] These findings are significant as similar pathologies have been reported following the use or abuse of phenazopyridine, suggesting that pyridine-2,3,6-triamine is a key mediator of these toxic effects.[4]
Proposed Mechanism of Toxicity
The toxicity of pyridine-2,3,6-triamine is thought to be linked to the formation of stable free radicals and the subsequent generation of reactive oxygen species (ROS) through autoxidation.[4] This oxidative stress is hypothesized to disrupt mitochondrial metabolism, potentially through the cytochrome c/cytochrome oxidase system, leading to a disruption of energy production and ultimately cell death (necrosis).[4]
Caption: Proposed mechanism of pyridine-2,3,6-triamine toxicity.
Spectral Data
Safety and Handling
Given the toxicological profile of pyridine-2,3,6-triamine, it should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling potentially toxic and irritant chemicals should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or fume hood. For more general information on pyridine safety, material safety data sheets (MSDS) for pyridine should be consulted.[8][9][10]
Conclusion and Future Directions
Pyridine-2,3,6-triamine is a compound of interest primarily due to its role as a toxic metabolite of the drug phenazopyridine. The available evidence strongly suggests its involvement in the muscle and kidney damage observed with high doses or prolonged use of the parent drug. However, there is a significant lack of in-depth research on the compound itself.
Future research should focus on:
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Development and publication of a detailed and optimized synthesis protocol.
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Comprehensive characterization using modern analytical techniques to provide publicly available spectral data.
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In-depth studies to elucidate the precise molecular mechanisms of its toxicity, including its interaction with mitochondrial proteins and the specific signaling pathways involved in the resulting cell death.
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Investigation into its potential for other biological activities, given its chemical structure.
A more thorough understanding of pyridine-2,3,6-triamine is crucial for a complete picture of the safety profile of phenazopyridine and could potentially inform the development of safer analogues or interventions to mitigate its toxic effects.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 2. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
